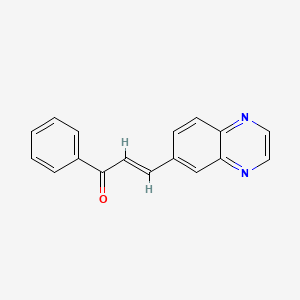

Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-phenyl-3-quinoxalin-6-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c20-17(14-4-2-1-3-5-14)9-7-13-6-8-15-16(12-13)19-11-10-18-15/h1-12H/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZGULNJUUZRRX-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Quinoxaline Substituted Chalcones

Established Synthetic Pathways to Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one and Related Structures

Traditional synthetic routes provide a reliable foundation for the preparation of these complex molecules. These pathways often involve the stepwise construction of the chalcone (B49325) backbone from readily available quinoxaline (B1680401) and phenyl precursors.

The Claisen-Schmidt condensation is the most prominent and widely used method for synthesizing chalcones. aip.orgscispace.com This reaction involves the base- or acid-catalyzed aldol (B89426) condensation between an aromatic aldehyde and an aromatic ketone, followed by dehydration to form the characteristic α,β-unsaturated ketone structure. aip.orgnih.gov

For the synthesis of this compound and its analogs, the reaction is typically performed by condensing quinoxaline-6-carbaldehyde (B160717) with a substituted or unsubstituted acetophenone. nih.gov The reaction is commonly carried out in a polar solvent like methanol (B129727) or ethanol, with a strong base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) serving as the catalyst. nih.gov The process generally proceeds at room temperature over a period of several hours. nih.gov The final product precipitates upon neutralization of the reaction mixture with an acid, such as hydrochloric acid (HCl), and can be purified by filtration and recrystallization. aip.orgnih.gov

Table 1: Examples of Claisen-Schmidt Condensation for Quinoxaline Chalcones

| Aldehyde Precursor | Ketone Precursor | Catalyst/Solvent | Reaction Time | Outcome |

|---|---|---|---|---|

| Quinoxaline-6-carbaldehyde | Acetophenone | 50% KOH / Methanol | 24 hours | This compound nih.gov |

| Substituted Benzaldehydes | 1-(4-(3-Chloroquinoxalin-2-ylamino)phenyl)ethanone | 40% KOH or NaOH / Alcohol | 24 hours | Quinoxaline-derived chalcones |

While the final step in forming the chalcone is often a condensation, the synthesis of the necessary quinoxaline precursors can involve sophisticated coupling reactions. These reactions are essential for constructing the quinoxaline ring system itself or for attaching specific functional groups prior to the chalcone formation.

For instance, Suzuki cross-coupling reactions have been utilized in the synthesis of quinoxaline derivatives. nih.gov This palladium-catalyzed reaction can form carbon-carbon bonds, for example, between a borylated quinoxaline and a pyridine (B92270) halide to create a more complex heterocyclic precursor. nih.gov Although not a direct method for chalcone synthesis, it represents a key strategy for preparing the elaborate quinoxaline aldehydes or ketones needed for the subsequent Claisen-Schmidt condensation. Other transition-metal-catalyzed processes, as well as transition-metal-free SNAr reactions, are also employed for the amination of chloroquinoxalines, providing another route to functionalized precursors. researchgate.net

The functionalization of the quinoxaline ring is a critical aspect of synthesizing diverse chalcone analogs. The classic synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as glyoxal. sapub.orgmtieat.org This foundational reaction allows for substitutions on the benzene (B151609) portion of the quinoxaline ring by starting with a substituted o-phenylenediamine.

Further derivatization can be achieved through subsequent reactions. For example, a quinoxaline-2,3-dione can be synthesized and then chlorinated using reagents like phosphorus oxychloride (POCl₃) to produce a 2,3-dichloroquinoxaline. This reactive intermediate can then undergo nucleophilic substitution with compounds like 4-aminoacetophenone to introduce the ketone functionality required for the final chalcone synthesis. This multi-step approach allows for the strategic placement of various substituents on the quinoxaline ring, which can significantly influence the properties of the final chalcone product.

Advanced Synthetic Approaches and Innovations

In recent years, synthetic chemistry has moved towards more efficient and environmentally friendly methodologies. These advanced approaches have been successfully applied to the synthesis of quinoxaline-substituted chalcones, offering significant advantages over traditional methods.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. globalresearchonline.netudayton.edu In the context of chalcone synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. globalresearchonline.netnih.gov The conventional Claisen-Schmidt condensation, which may require up to 24 hours of heating, can be completed in a few minutes under microwave conditions. globalresearchonline.netnih.gov

This technique has been applied to the synthesis of both quinoxaline derivatives and chalcones. udayton.eduresearchgate.net For quinoxalines, microwave-assisted methods offer a solvent-free environment and can produce high yields in as little as five minutes. udayton.eduudayton.edu The application of microwave energy provides uniform and selective heating, which leads to better reaction control and minimizes the formation of unwanted byproducts. globalresearchonline.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Chalcone Synthesis

| Method | Reaction Time | Energy Input | Yield | Key Advantage |

|---|---|---|---|---|

| Conventional Heating | Hours (e.g., 6-24 h) nih.govresearchpublish.com | High, prolonged | Often moderate to good | Well-established protocol |

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. rjpn.org Several eco-friendly methods have been developed for chalcone synthesis. These include solvent-free reactions, the use of less hazardous solvents, and the application of alternative energy sources like ultrasound. propulsiontechjournal.comrsc.org

Green Chemistry Protocols in Chalcone Synthesis

Solvent-Free Reaction Conditions

Solvent-free synthesis has emerged as an efficient and eco-friendly alternative to conventional methods. ijpsr.com This approach typically involves the direct reaction of solid reactants in the presence of a catalyst, eliminating the need for hazardous organic solvents and simplifying the purification process. ijpsr.com The Claisen-Schmidt condensation to form quinoxaline chalcones can be effectively carried out by mixing the corresponding acetylquinoxaline and benzaldehyde (B42025) derivatives with a solid base catalyst, such as sodium hydroxide (NaOH). neliti.com

This method aligns with the principles of green chemistry by minimizing waste and energy consumption. The reactions are often carried out at room temperature, and the solid product can be easily isolated by simple washing and filtration, often leading to high purity and yield. ijpsr.com

Table 1: Overview of Solvent-Free Chalcone Synthesis

| Parameter | Description | Advantages |

|---|---|---|

| Reactants | Acetylquinoxaline, Aromatic Aldehyde | Readily available starting materials. |

| Catalyst | Solid NaOH or KOH | Inexpensive and effective base catalyst. |

| Conditions | Room temperature, mixing of solids | Low energy consumption, simple setup. |

| Work-up | Washing with water, filtration | Avoids solvent extraction and distillation. |

| Yield | Generally high (often >80%) | Efficient conversion of reactants. |

Mechanochemical Approaches (e.g., Grinding Technique)

Mechanochemistry, particularly the grinding technique, offers a highly efficient method for the solid-state synthesis of chalcones without the need for any solvent. ijpsr.com This technique involves the mechanical grinding of the reactants, 6-acetylquinoxaline and benzaldehyde, with a solid base catalyst (e.g., NaOH) in a mortar and pestle or a ball mill. The mechanical energy input facilitates the reaction between the solid particles.

The advantages of this approach are numerous, including significantly reduced reaction times (often minutes compared to hours for conventional methods), operational simplicity, high product yields, and an environmentally friendly profile due to the absence of solvent waste. ijpsr.com The reaction proceeds rapidly, and the resulting solid product can be purified by simple recrystallization.

Table 2: Comparison of Grinding Technique vs. Conventional Synthesis

| Feature | Mechanochemical Grinding | Conventional Solution-Based Method |

|---|---|---|

| Solvent | None required | Organic solvents (e.g., ethanol, methanol) |

| Reaction Time | Short (typically 5-20 minutes) | Long (several hours to overnight) |

| Energy Input | Manual or mechanical grinding | Heating/reflux often required |

| Work-up | Simple filtration and washing | Solvent extraction, distillation, chromatography |

| Environmental Impact | Low (minimal waste) | Higher (solvent waste and energy use) |

| Yield | Often high to excellent | Variable, can be lower due to side reactions |

Functionalization and Derivatization Strategies of the Quinoxaline Chalcone Scaffold

The quinoxaline chalcone scaffold is a versatile platform for further chemical modification. The introduction of different functional groups or the synthesis of hybrid molecules allows for the fine-tuning of the compound's properties for various applications.

Influence of Substitution Patterns on Phenyl and Quinoxaline Rings

The chemical and biological properties of quinoxaline chalcones are highly dependent on the nature and position of substituents on both the phenyl and quinoxaline rings. jchemrev.com Altering these substitution patterns can influence factors such as reactivity, stability, and biological activity. For instance, in studies of chalcones as inhibitors of the breast cancer resistance protein (BCRP), the presence of multiple methoxy (B1213986) groups on the phenyl ring (A-ring) was found to be crucial for maximal inhibitory activity when a quinoxaline unit was present on the other ring (B-ring). researchgate.netresearchgate.net

Conversely, substitution with groups such as chlorine, bromine, nitro, cyano, or trifluoromethyl has been found to be unfavorable for certain biological activities. researchgate.net The electronic effects of these substituents—whether they are electron-donating or electron-withdrawing—as well as steric factors, can impact not only the biological function but also the synthesis itself, affecting reaction rates and yields. mdpi.com

Table 3: Influence of Substituents on Quinoxaline Chalcone Properties

| Substituent Group | Ring Position | General Influence | Reported Effect (Example) |

|---|---|---|---|

| Methoxy (-OCH₃) | Phenyl Ring | Electron-donating | Increased BCRP inhibitory activity. researchgate.net |

| Hydroxyl (-OH) | Phenyl Ring | Electron-donating | Can positively impact biological activity. researchgate.net |

| Halogens (Cl, Br) | Phenyl Ring | Electron-withdrawing | Unfavorable for BCRP inhibitory activity. researchgate.net |

| Nitro (-NO₂) | Phenyl Ring | Strong electron-withdrawing | Often unfavorable for specific biological targets. researchgate.net |

Synthesis of Hybrid Molecules Incorporating Diverse Heterocyclic Moieties

The α,β-unsaturated carbonyl system in the quinoxaline chalcone is a reactive intermediate, making it an excellent starting point for the synthesis of more complex hybrid molecules containing additional heterocyclic rings. acs.org This strategy is widely used to create novel compounds with potentially enhanced or dual biological activities. sciensage.info

A common and well-established derivatization is the synthesis of pyrazolines. This is achieved through the cyclization reaction of the quinoxaline chalcone with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. rjptonline.orgthepharmajournal.com The reaction proceeds via the addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to yield the stable five-membered pyrazoline ring. thepharmajournal.comcore.ac.uk

Beyond pyrazolines, quinoxaline chalcones can be integrated with other heterocyclic systems like triazoles, quinolines, and quinazolines to create a diverse range of hybrid molecules. sciensage.infonih.govmdpi.com For example, novel triazolo[4,3-a]quinoxaline-chalcone hybrids have been synthesized and evaluated for their potential as anticancer agents. nih.gov This molecular hybridization approach allows for the combination of different pharmacophoric units into a single molecule, a powerful strategy in drug design. mdpi.com

Table 4: Examples of Hybrid Molecules Derived from Quinoxaline Chalcones

| Reactant | Resulting Heterocycle | Hybrid Molecule Class |

|---|---|---|

| Hydrazine Hydrate | Pyrazoline | Quinoxaline-Pyrazoline Hybrid thepharmajournal.com |

| Phenylhydrazine | N-phenylpyrazoline | Quinoxaline-Pyrazoline Hybrid thepharmajournal.com |

| Nicotinic Acid Hydrazide | N-nicotinoylpyrazoline | Quinoxaline-Pyrazoline Hybrid researchgate.net |

| (Varies) | Triazole | Quinoxaline-Triazole Hybrid nih.gov |

Spectroscopic and Advanced Analytical Characterization of Quinoxaline Chalcone Derivatives

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, FTIR)

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of quinoxaline (B1680401) chalcone (B49325) derivatives, characteristic vibrational frequencies confirm the presence of key structural features.

The FTIR spectrum of Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one and its analogs typically exhibits a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone, which is generally observed in the range of 1632–1660 cm⁻¹. researchgate.netnih.gov The stretching vibrations of the C=C double bond in the enone system and the aromatic rings appear in the 1570-1630 cm⁻¹ region. researchgate.netnih.gov The C-H stretching vibrations of the aromatic and vinyl groups are usually found around 3010-3100 cm⁻¹. rsc.org Furthermore, the characteristic vibrations of the quinoxaline ring, involving C=N and C=C stretching, contribute to the complex pattern of bands in the fingerprint region (below 1600 cm⁻¹). nih.gov Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings can also be identified. nih.gov

Table 1: Characteristic FTIR Frequencies for Quinoxaline Chalcone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1632 - 1660 |

| C=C (Aromatic/Enone) | Stretching | 1570 - 1630 |

| C-H (Aromatic/Vinyl) | Stretching | 3010 - 3100 |

| C=N (Quinoxaline) | Stretching | ~1622 |

| C-H (Aromatic) | Out-of-plane bending | ~805 and ~700 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

In the ¹H NMR spectrum, the protons of the α,β-unsaturated enone system are particularly diagnostic. They typically appear as two doublets in the downfield region, with a coupling constant (J value) of approximately 15 Hz, which is characteristic of a trans configuration. researchgate.net The aromatic protons of the phenyl and quinoxaline rings resonate in the range of δ 7.0-9.0 ppm, often exhibiting complex splitting patterns due to spin-spin coupling.

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon of the chalcone is typically observed at a chemical shift of around 190-200 ppm. researchgate.net The carbons of the quinoxaline and phenyl rings appear in the aromatic region (δ 120-150 ppm), while the α and β carbons of the enone system have distinct signals. The presence of various substituents on the aromatic rings will influence the chemical shifts of the nearby protons and carbons, providing valuable information about the substitution pattern. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Quinoxaline Chalcone Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | α,β-unsaturated enone (trans) | 6.0 - 7.5 (d, J ≈ 15 Hz) |

| ¹H | Aromatic protons | 7.0 - 9.0 |

| ¹³C | C=O (Ketone) | 190 - 200 |

| ¹³C | Aromatic/Quinoxaline carbons | 120 - 150 |

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. Techniques such as electrospray ionization (ESI) are commonly used to generate molecular ions. nih.gov The measured mass-to-charge ratio (m/z) can be used to calculate the elemental formula with high accuracy, confirming the molecular formula of the synthesized compound. rsc.org Fragmentation patterns observed in the mass spectrum can also provide structural information, corroborating the data obtained from other spectroscopic methods. nih.govresearchgate.net

Electronic Spectroscopy (UV-Vis Absorption and Emission)

UV-Vis absorption and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of quinoxaline chalcone derivatives. These compounds typically exhibit strong absorption bands in the UV-Vis region due to π-π* and n-π* electronic transitions within the conjugated system. biointerfaceresearch.com The absorption maxima (λmax) are influenced by the electronic nature of substituents on the aromatic rings and the polarity of the solvent. nih.govnih.gov

Many chalcone derivatives are fluorescent, and their emission properties can be studied to understand their potential as fluorescent probes or materials for optoelectronic devices. mdpi.com The emission spectra, quantum yields, and Stokes shifts (the difference between the absorption and emission maxima) are important parameters that characterize the fluorescence behavior of these molecules. nih.govmdpi.com The introduction of the quinoxaline moiety can significantly influence the photophysical properties of the chalcone scaffold. rsc.orgresearchgate.net

Table 3: Typical Photophysical Properties of Quinoxaline Chalcone Derivatives

| Property | Description | Typical Range |

| λmax (Absorption) | Wavelength of maximum UV-Vis absorption | 260 - 400 nm |

| λem (Emission) | Wavelength of maximum fluorescence emission | Varies |

| Stokes Shift | Difference between λmax and λem | Varies |

| Quantum Yield (Φf) | Efficiency of fluorescence emission | Varies |

X-ray Diffraction and Crystal Structure Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsion angles, confirming the molecular geometry and stereochemistry of this compound. mdpi.com

Crystal structure analysis also provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.govnih.gov The planarity of the quinoxaline and chalcone moieties can be assessed, which is important for understanding the extent of π-conjugation in the molecule. nih.gov

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of quinoxaline chalcone derivatives. CV provides information about the oxidation and reduction potentials of the molecule, which are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

The electrochemical behavior of these compounds is of interest for their potential applications in electronic materials and as electroactive probes. nih.gov The reduction of the quinoxaline moiety is a characteristic feature that can be observed in the cyclic voltammogram. abechem.com The electrochemical properties can be tuned by introducing different substituents on the chalcone framework. abechem.com

Computational and Theoretical Investigations of Phenyl 3 Quinoxalin 6 Yl Prop 2 En 1 One and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely employed to predict the properties of chalcone (B49325) derivatives, including those with quinoxaline (B1680401) moieties.

Conformational analysis of chalcones often identifies s-cis and s-trans isomers, with the trans configuration about the ethylenic bridge generally being the most stable. nih.gov The planarity of the molecule, including the dihedral angles between the phenyl ring, the enone system, and the quinoxaline ring, is a critical determinant of its interaction with biological targets. Theoretical calculations have shown that deviations from planarity can affect the molecule's electronic properties and, consequently, its biological efficacy.

| Computational Method | Basis Set | Key Findings in Chalcone Analogues |

|---|---|---|

| DFT (B3LYP) | 6-311G(d,p) | Determination of stable E and Z isomers; E isomers are generally more stable. eurekaselect.com |

| DFT (M06-2X) | 6-311++G(d,p) | Identification of s-cis as the predominant stable conformer due to hyperconjugative interactions. nih.gov |

| DFT (B3LYP) | 6-311++G(d,p) | Optimized structures show good agreement between calculated and experimental (X-ray diffraction) geometric parameters. nih.gov |

The electronic properties of a molecule are crucial for understanding its reactivity and potential pharmacological action. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter for assessing a molecule's kinetic stability and chemical reactivity. unja.ac.id A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. unja.ac.id For chalcone analogues, this gap typically falls in a range that indicates good potential for bioactivity and efficient charge transfer within the molecule. nih.govresearchgate.net In many quinoxaline and chalcone derivatives, the electron density in the HOMO is often located on the phenyl ring, while the LUMO's electron density is concentrated on the enone and quinoxaline moieties, facilitating intramolecular charge transfer.

| Chalcone Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-1-(4-nitrophenyl)-3-(4-phenylthiophen-2-yl)prop-2-en-1-one | -6.5267 | -3.3345 | 3.192 | nih.gov |

| (E)-4-(3-(4-phenylthiophen-2-yl) acryloyl)benzonitrile | -6.4880 | -3.0518 | 3.436 | nih.gov |

| A multi-methoxy chalcone | Not specified | Not specified | 3.10 | researchgate.net |

| p-tolyl chalcone derivative (4b) | Not specified | Not specified | 3.7374 | nih.gov |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For chalcone derivatives, MEP analysis typically shows the most negative potential (red) around the carbonyl oxygen atom, highlighting it as a primary site for hydrogen bonding and electrophilic interactions. nih.gov The hydrogen atoms of the aromatic rings and the ethylenic bridge often exhibit a positive potential (blue or green), indicating their role as potential hydrogen bond donors. Understanding the MEP is crucial for predicting how Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one might interact with the amino acid residues in the active site of a biological target.

Molecular Modeling and Simulations

Beyond the intrinsic properties of the molecule, computational methods are used to simulate its interactions with biological macromolecules, providing insights into its mechanism of action.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound and its analogues, docking studies are performed to identify potential biological targets and to understand the molecular basis of their activity.

Quinoxaline-chalcone hybrids have been docked into the active sites of various proteins implicated in diseases like cancer, tuberculosis, and microbial infections. For instance, these compounds have been studied as potential inhibitors of protein kinases (such as VEGFR-2), enoyl-ACP reductase (a target in Mycobacterium tuberculosis), and anti-apoptotic proteins like Bcl-2. unja.ac.idekb.egresearchgate.netresearchgate.net Docking results typically reveal key interactions, such as hydrogen bonds between the carbonyl oxygen or quinoxaline nitrogens and amino acid residues (e.g., lysine, serine, aspartate), as well as π-π stacking and hydrophobic interactions involving the aromatic rings. researchgate.net These studies are essential for structure-activity relationship (SAR) analysis and for the rational design of more potent analogues.

| Analogue Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Quinoxaline derivatives | VEGFR-2 | Good binding affinity and interactions with key amino acids in the active site. | researchgate.net |

| Quinoxalinyl chalcones | Enoyl ACP reductase (InhA) | Potential inhibitory activity against a key enzyme in Mycobacterium tuberculosis. | researchgate.net |

| Chalcone analogues | Bcl-2 | Investigation of potential as inhibitors of anti-apoptotic proteins. | unja.ac.id |

| Quinoxaline-derived chalcones | M. tuberculosis targets | Identified as potential candidates for tuberculosis treatment. | ekb.eg |

| Aminoalkylated chalcones | PfDHFR-TS | Strong hydrogen bond interactions with key residues, suggesting antimalarial potential. | researchgate.net |

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-protein complex predicted by docking.

Monte Carlo Simulations for Intermolecular Interactions

Monte Carlo (MC) simulations are a computational method used to understand the behavior of systems with many interacting particles, such as the interaction between a ligand and a protein. This technique uses random sampling to predict the most probable configurations and interaction energies of molecules. In the context of drug design, MC simulations can explore the vast conformational space of a ligand within a receptor's binding site, helping to identify stable binding modes and estimate the free energy of binding.

While direct studies employing Monte Carlo simulations specifically for the intermolecular interactions of this compound with biological targets are not prominently documented in the reviewed literature, the methodology has been applied to quinoxaline derivatives in other scientific domains. For instance, Monte Carlo simulations have been used alongside quantum chemical calculations to investigate the efficiency and adsorption mechanism of quinoxaline derivatives as corrosion inhibitors for aluminum alloys. researchgate.net In such studies, the simulation helps to understand how the quinoxaline molecules orient themselves and interact with the metal surface, demonstrating the utility of this method in modeling complex intermolecular and surface interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a fundamental computational approach in drug discovery that aims to correlate the structural or physicochemical properties of compounds with their biological activities. researchgate.net For quinoxaline derivatives, which are recognized as a privileged scaffold in a variety of biologically active molecules, QSAR studies are instrumental in understanding the structural requirements for their therapeutic effects and in guiding the design of more potent analogues. nih.govresearchgate.net

Identification of Key Molecular Descriptors for Bioactivity

The predictive power of a QSAR model is contingent on the selection of appropriate molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov Studies on quinoxaline and similar heterocyclic scaffolds have identified several categories of descriptors that are crucial for their bioactivity. These descriptors can be broadly classified as physicochemical, electronic, topological, and constitutional. researchgate.net

Key molecular descriptors found to be significant in QSAR models for quinoxaline analogues and related compounds include:

Physicochemical Properties : Lipophilicity (e.g., octanol-water partition coefficient), polarizability, and molecular volume have been shown to influence activities like antioxidant potential. researchgate.nettandfonline.com

Electronic Properties : Descriptors related to the electronic character of the molecule, such as electronegativity and dipole moment, are often critical. researchgate.nettandfonline.com The presence of electronegative groups has been highlighted as important for the antitubercular activity of some quinoxaline derivatives. researchgate.net

Constitutional Properties : The mass of the molecule and the simple count of specific features, like the number of five-membered rings, have been identified as key predictors for the activity of certain quinoxaline-based compounds. tandfonline.com

The table below summarizes significant molecular descriptors identified in various QSAR studies of quinoxaline and related compounds.

| Descriptor Category | Specific Descriptor Example | Associated Bioactivity |

| Physicochemical | Octanol-water partition coefficient (LogP) | Anticancer |

| Polarizability | Anticancer, Antioxidant | |

| Van der Waals Volume | Anticancer, S1PR2 Activation | |

| Electronic | Electronegativity | Anticancer, S1PR2 Activation |

| Dipole Moment | Antioxidant | |

| Constitutional | Molecular Mass (Weight) | Anticancer, S1PR2 Activation |

| Number of 5-membered rings | S1PR2 Activation | |

| Topological | Molecular Branching | Antioxidant |

This table is generated based on findings from multiple studies on quinoxaline analogues and related heterocyclic compounds. researchgate.nettandfonline.com

Advanced QSAR Modeling Techniques (e.g., Genetic Function Approximation)

To build robust and predictive QSAR models from a large pool of potential descriptors, advanced variable selection methods are employed. One such powerful technique is the Genetic Function Approximation (GFA). rsc.org GFA is an evolutionary algorithm that mimics the principles of natural selection, including reproduction, crossover, and mutation, to build a population of QSAR models and select the fittest one. rsc.orgnih.gov This method is considered superior to many other variable selection techniques because it can overcome local minima problems and explore a wider solution space to find the optimal set of descriptors. rsc.org

The GFA algorithm has been successfully used to develop QSAR equations for various series of compounds, including arylpiperazine derivatives and imidazo[1,2-a]quinoxaline (B3349733) derivatives with antitumor activity. rsc.orgtandfonline.com In these studies, GFA is used to select a small subset of the most relevant descriptors from a larger pool, which are then used to build a final model, often using multiple linear regression (MLR) or partial least squares (PLS). rsc.orgnih.gov For example, a GFA-based QSAR model for imidazo[1,2-a]quinoxaline derivatives was developed and validated, demonstrating its predictive capability for designing new potential anti-tumor molecules. rsc.org

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

Three-dimensional QSAR (3D-QSAR) methods provide deeper insights by considering the three-dimensional properties of molecules. These techniques analyze the steric and electrostatic fields surrounding a set of aligned molecules to determine how these fields correlate with biological activity. tandfonline.com

Prominent 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to quinoxaline derivatives to elucidate the structural requirements for their activity. tandfonline.comnih.gov

CoMFA : This method calculates the steric (van der Waals) and electrostatic (Coulombic) interaction fields of the compounds with a probe atom on a 3D grid. rsc.org The resulting field values are then correlated with activity using statistical methods like PLS. rsc.org

CoMSIA : In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive analysis of molecular similarity. nih.gov

For various quinoxaline analogues, 3D-QSAR studies have successfully built models with good predictive ability. researchgate.nettandfonline.com These models are often visualized using contour maps, which show regions in 3D space where modifications to the molecule would likely enhance or diminish its biological activity. For instance, studies on quinoxalines with antitubercular activity indicated that electrostatic and steric field descriptors could explain the observed activity. researchgate.nettandfonline.com The contour maps from such analyses can guide chemists in designing new derivatives, for example, by suggesting where to place bulky groups (steric favorability) or electronegative atoms (electrostatic favorability) to improve potency. tandfonline.com

Pharmacological and Mechanistic Aspects of Quinoxaline Chalcone Bioactivity

Anticancer Activity Research

Derivatives of quinoxaline (B1680401) have demonstrated a range of anticancer activities, prompting research into the specific mechanisms of action for compounds like Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one. The investigations span several key cellular processes involved in cancer progression.

Inhibition of Tubulin Polymerization

While the direct inhibitory effect of this compound on tubulin polymerization is not extensively documented in readily available literature, broader studies on related chalcone (B49325) derivatives provide a basis for its potential mechanism. Chalcones, in general, are known to interact with the microtubule system, which is crucial for cell division. Some chalcone derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of the mitotic spindle and subsequent cell cycle arrest and apoptosis. For instance, certain triazolo[4,3-a]-quinoxaline chalcone derivatives have demonstrated significant inhibition of tubulin assembly, with IC50 values in the micromolar range. These findings suggest that the chalcone scaffold, in combination with the quinoxaline moiety, is a promising pharmacophore for developing tubulin polymerization inhibitors.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and survival. Several quinoxaline derivatives have been investigated as EGFR kinase inhibitors. Research on novel triazolo[4,3-a]-quinoxaline chalcone derivatives has revealed potent EGFR tyrosine kinase inhibitory activity. Specific compounds from this class have exhibited IC50 values in the submicromolar range, indicating strong inhibitory potential. While direct data for this compound is limited, the general activity of the quinoxaline chalcone class suggests that it may also interact with the ATP-binding site of the EGFR kinase domain, thereby inhibiting its function and downstream signaling pathways.

Modulation of Drug Efflux Proteins (e.g., ABCG2/BCRP Inhibition)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by ATP-binding cassette (ABC) transporters like ABCG2 (Breast Cancer Resistance Protein, BCRP). A study focused on quinoxaline-substituted chalcones identified them as inhibitors of ABCG2-mediated mitoxantrone (B413) efflux. The research highlighted that the inhibitory potency of these chalcones is influenced by the substitution pattern on the phenyl A-ring. Specifically, the presence of two or three methoxy (B1213986) groups on the phenyl A-ring was found to be crucial for maximal inhibition. This suggests that the quinoxaline moiety plays a significant role in the interaction with the ABCG2 transporter. While the specific IC50 value for the unsubstituted this compound was not provided in the primary study, the structure-activity relationship data from its derivatives underscore the potential of this chemical scaffold to modulate the activity of drug efflux pumps.

Table 1: ABCG2 Inhibitory Activity of Representative Quinoxaline Chalcones

| Compound | A-Ring Substitution | IC50 (µM) for Mitoxantrone Efflux Inhibition |

| Derivative 1 | 2',4'-diOCH3 | 1.4 ± 1.0 |

| Derivative 2 | 2',4',5'-triOCH3 | 1.4 ± 1.0 |

| Derivative 3 | 4'-OCH3 | > 10 |

| Derivative 4 | 2'-OCH3 | > 10 |

| Derivative 5 | 3'-OCH3 | > 10 |

Data sourced from a study on quinoxaline-substituted chalcones as ABCG2 inhibitors.

Mechanisms of Apoptosis Induction

Chalcones are well-documented inducers of apoptosis in various cancer cell lines. The proposed mechanisms often involve the intrinsic or mitochondrial pathway. Studies on other chalcone derivatives have shown that they can induce apoptosis by altering the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. For instance, some chalcones have been observed to increase the expression of pro-apoptotic proteins like Bax and Bak, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-XL. Furthermore, the activation of effector caspases, such as caspase-3 and caspase-7, is a common downstream event. While the specific apoptotic pathway triggered by this compound requires further elucidation, the general behavior of chalcones points towards the involvement of the mitochondrial pathway and caspase activation.

Cell Cycle Perturbation and Arrest Mechanisms

Disruption of the cell cycle is a key mechanism by which many anticancer agents exert their effects. Chalcone derivatives have been frequently reported to induce cell cycle arrest, particularly at the G2/M phase. This arrest is often a consequence of the disruption of the microtubule network due to tubulin polymerization inhibition. Mechanistic studies on other chalcones have revealed that they can modulate the levels of key cell cycle regulatory proteins. For example, a decrease in the levels of cyclin A, cyclin B1, and Cdc2, along with an increase in the expression of p21 and p27, has been observed, contributing to the G2/M arrest. Flow cytometry analysis of glioma cells treated with a quinoxaline-derived chalcone showed an arrest in the G1 phase, suggesting that the specific phase of cell cycle arrest can be compound and cell-line dependent.

Antimicrobial Activity Research

In addition to anticancer properties, quinoxaline chalcones have been explored for their potential as antimicrobial agents. The emergence of drug-resistant pathogens necessitates the development of new antimicrobial compounds.

Research into a series of 5/6 substituted quinoxalinyl chalcone derivatives has demonstrated their broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) values of these compounds were determined against various pathogenic bacteria and fungi. The results indicated that certain derivatives, particularly those with 2,4-dichloro benzylidine and 4-fluoro benzylidine moieties, exhibited promising antibacterial and antifungal activities. It was also noted that chalcones derived from 3,4-dihydroquinoxalin-2(1H)-one showed better activity compared to those from quinoxalin-2,3(1H,4H)-dione.

Table 2: Antimicrobial Activity of Quinoxalinyl Chalcone Derivatives (MIC in µM)

| Compound Derivative | Staphylococcus aureus | Escherichia coli | Proteus vulgaris | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |

| 3c | 3.32 | 6.64 | 6.64 | 6.64 | 3.32 | 3.32 |

| 3f | 3.88 | 7.73 | 7.73 | 3.87 | 7.73 | 3.87 |

| 6c | 3.71 | 3.71 | 3.71 | 3.71 | 1.85 | 1.85 |

| 6d | 3.76 | 7.51 | 3.76 | 3.76 | 3.76 | 3.76 |

Data represents a selection of the most active compounds from a study on new quinoxalinyl chalcone derivatives as antimicrobial agents.

Antibacterial Efficacy and Spectrum against Pathogenic Strains

Derivatives of quinoxalinyl chalcone have demonstrated notable antibacterial activity across a range of pathogenic bacteria. Research indicates that these compounds are effective against both Gram-positive and Gram-negative bacteria. researchgate.net

In one study, a series of chalcone derivatives featuring a quinoxaline moiety was synthesized and evaluated. Several of these compounds showed significant antibacterial action against plant pathogenic bacteria such as Xanthomonas axonopodis pv. citri (Xac), Xanthomonas oryzae pv. oryzae (Xoo), and Ralstonia solanacearum (Rs). researchgate.net For instance, one derivative exhibited 50% effective concentration (EC₅₀) values of 6.72, 15.17, and 9.29 μg/cm³ against Xac, Xoo, and Rs, respectively, proving more potent than the commercial bactericide bismerthiazol.

Another study focused on 5/6 substituted quinoxalinyl chalcones and found that compounds with 2,4-dichloro benzylidine and 4-fluoro benzylidine moieties displayed promising antibacterial effects. researchgate.net It was generally observed that acetyl derivatives of quinoxalines were more active against Gram-positive bacteria than Gram-negative ones. The introduction of electron-releasing groups, such as amino or methoxy substituents, on the chalcone structure was suggested to be favorable for developing antibacterial agents.

Table 1: Antibacterial Activity of Selected Quinoxaline Chalcone Derivatives

| Compound/Derivative | Target Bacteria | Activity Measurement (MIC/EC₅₀) | Reference |

|---|---|---|---|

| (E)-3-(pyridin-2-yl)-1-[4-(quinoxalin-2-yloxy)phenyl]prop-2-en-1-one | Xanthomonas axonopodis pv. citri | EC₅₀: 6.72 μg/cm³ | |

| (E)-3-(pyridin-2-yl)-1-[4-(quinoxalin-2-yloxy)phenyl]prop-2-en-1-one | Xanthomonas oryzae pv. oryzae | EC₅₀: 15.17 μg/cm³ | |

| (E)-3-(pyridin-2-yl)-1-[4-(quinoxalin-2-yloxy)phenyl]prop-2-en-1-one | Ralstonia solanacearum | EC₅₀: 9.29 μg/cm³ |

MIC = Minimum Inhibitory Concentration; EC₅₀ = 50% Effective Concentration

Antifungal Activity Investigations

Quinoxaline chalcones have also been investigated for their efficacy against fungal pathogens. sapub.orgnih.gov Studies have shown that these compounds can exhibit broad-spectrum antifungal activity. researchgate.net

In research involving new 5/6 substituted quinoxalinyl chalcone derivatives, compounds featuring 2,4-dichlorophenyl and 4-fluorophenyl substitutions were found to be particularly active against fungi. The study highlighted that the lipophilicity of the chalcones, as indicated by their ClogP values, correlated well with their antifungal activity, suggesting that lipid solubility is important for penetrating the fungal cell wall. researchgate.net Specifically, halogen-substituted chalcones (electron-withdrawing) were identified as promising candidates for the development of new antifungal agents.

Another study reported the synthesis of quinoxaline derivatives that showed potent activity against the plant pathogenic fungus Rhizoctonia solani (RS). Two compounds, in particular, exhibited EC₅₀ values of 8.54 and 12.01 μg mL⁻¹, respectively, which were superior to the commercial fungicide azoxystrobin (B1666510) (26.17 μg mL⁻¹). rsc.org

Table 2: Antifungal Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Target Fungi | Activity Measurement (MIC/EC₅₀) | Reference |

|---|---|---|---|

| 2,4-Dichlorophenyl substituted quinoxalinyl chalcone (6c) | Various pathogenic fungi | MIC: 2.57 µM | |

| Quinoxaline Derivative (5j) | Rhizoctonia solani | EC₅₀: 8.54 μg mL⁻¹ | rsc.org |

| Quinoxaline Derivative (5t) | Rhizoctonia solani | EC₅₀: 12.01 μg mL⁻¹ | rsc.org |

MIC = Minimum Inhibitory Concentration; EC₅₀ = 50% Effective Concentration

Antiviral Properties

The antiviral potential of chalcones and quinoxaline derivatives has been a subject of scientific inquiry. nih.govpensoft.netijnc.ir These compounds are known to interfere with various stages of the viral replication cycle. pensoft.netresearchgate.net Research has explored their activity against a range of viruses, including human and plant pathogens. pensoft.netnih.gov

For instance, novel chalcone derivatives have been synthesized and tested against the Tobacco Mosaic Virus (TMV). rsc.org Antiviral assays showed that many of these compounds possessed curative, protective, and inactivation capabilities against TMV. pensoft.net The antiviral effect of chalcones is thought to stem from their ability to disrupt different phases of viral replication, inhibit viral or cellular enzymes, or induce apoptosis. pensoft.netresearchgate.net Quinoxaline derivatives have also been identified as potent inhibitors of viruses like the Herpes simplex virus. nih.gov

Mechanistic Studies on Antimicrobial Action

Understanding the mechanism of action is crucial for the development of new antimicrobial agents. Studies on quinoxaline derivatives have begun to elucidate how these molecules exert their effects. Quinoxaline 1,4-di-N-oxides, for example, are recognized as bioreductive compounds that can act as DNA damaging agents. nih.gov

Under anaerobic conditions, these compounds are metabolized by bacteria, leading to the generation of reactive oxygen species (ROS) and hydroxyl radicals. nih.gov This oxidative stress results in damage to the bacterial DNA, cell wall, and cell membrane, ultimately causing cell lysis and death. nih.gov Morphological studies using scanning and transmission electron microscopy have confirmed that treatment with these compounds leads to severe cellular damage, including rupture and loss of cytoplasmic material. nih.gov

Other mechanistic investigations have pointed towards different targets. Some quinoxaline-based compounds have been shown to exert their antibacterial effect by compromising the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components. nih.gov In the context of antiviral activity against TMV, it was found that a chalcone derivative could bind with high affinity to the TMV coat protein, thereby breaking the integrity of the viral particles and inhibiting their infective ability. rsc.org

Efficacy against Drug-Resistant Microbial Strains

The rise of antimicrobial resistance necessitates the discovery of novel compounds effective against resistant pathogens. researchgate.net Quinoxaline derivatives have shown promise in this area, demonstrating activity against multidrug-resistant bacterial strains. researchgate.net

Research on quinoxalinyl chalcones has specifically included testing against resistant pathogens. researchgate.net One study revealed that certain chalcones of 3,4-dihydroquinoxalin-2(1H)-one exhibited potent activity, with a reported Minimum Inhibitory Concentration (MIC) of 2.57 µM against resistant strains. Furthermore, other quinoxaline-based compounds have been identified as effective broad-spectrum agents against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings underscore the potential of the quinoxaline chalcone scaffold in addressing the challenge of drug resistance. nih.gov

Antimalarial Activity Studies

Malaria, caused by Plasmodium parasites, remains a major global health issue, exacerbated by the emergence of drug-resistant strains. nih.govresearchgate.net Quinoxaline derivatives, including chalcone analogs, have been investigated as potential antimalarial agents. nih.gov

In a study evaluating quinoxaline and quinoxaline 1,4-di-N-oxide derivatives against a chloroquine-resistant FCR-3 strain of Plasmodium falciparum, several compounds showed significant activity. nih.govresearchgate.net The structure-activity relationship analysis from this research highlighted the importance of the enone moiety (the α,β-unsaturated ketone system characteristic of chalcones) linked to the quinoxaline ring for antimalarial efficacy. nih.govresearchgate.net Specifically, compounds 1a (a quinoxaline chalcone) and 2a (a quinoxaline 1,4-di-N-oxide chalcone) were identified as the most active against P. falciparum strains in the study. nih.govresearchgate.net

Table 3: Antimalarial Activity of Selected Quinoxaline Chalcone Analogs

| Compound | Plasmodium falciparum Strain | Activity Measurement (IC₅₀) | Reference |

|---|---|---|---|

| Compound 1a | FCR-3 (Chloroquine-resistant) | 0.9 µM | nih.gov |

IC₅₀ = 50% Inhibitory Concentration

Anti-Inflammatory Mechanisms

Chalcones and their derivatives are known to possess anti-inflammatory properties. ajol.info One of the key mechanisms underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. ajol.info The COX enzyme exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. Therefore, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs. nih.gov

Studies on a series of synthesized chalcones revealed that they could inhibit both COX-1 and COX-2. ajol.info Molecular docking studies have been employed to understand the interaction between chalcone derivatives and the active sites of COX enzymes. ajol.info These in silico analyses suggest that the propenone moiety of the chalcone skeleton is a suitable scaffold for designing selective COX inhibitors. ajol.info For certain diarylheterocyclic inhibitors, a three-step reversible kinetic mechanism has been proposed to account for their high selectivity for COX-2. nih.gov Research on 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives has also demonstrated their potential as anti-inflammatory agents through the inhibition of carrageenin-induced rat paw edema and in vitro inhibition of soybean lipoxygenase. researchgate.net

Other Relevant Biological Activities

Chalcones, which are characterized by a 1,3-diaryl-2-propen-1-one framework, have been the subject of extensive study for their antioxidant properties. nih.gov The antioxidant activity of these compounds, including quinoxaline-derived chalcones, stems from their ability to counteract oxidative stress through various molecular mechanisms. nih.govresearchgate.net Oxidative stress, caused by an overproduction of reactive oxygen/nitrogen species (ROS/RNS), is implicated in numerous chronic diseases. nih.gov The molecular basis of the antioxidant effects of chalcones can be broadly categorized into direct and indirect mechanisms.

Direct antioxidant action involves the scavenging of free radicals. biointerfaceresearch.com The specific chemical structure of chalcones, including the electron configuration of the heterocyclic quinoxaline moiety, may allow them to donate or accept electrons to neutralize highly reactive free radicals, thereby terminating damaging chain reactions. biointerfaceresearch.com

Indirect antioxidant mechanisms involve the modulation of cellular signaling pathways and antioxidant enzymes. researchgate.net A key pathway implicated in the antioxidant effect of chalcones is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. researchgate.netmdpi.com Chalcones can activate the Nrf2 transcription factor, which then translocates to the nucleus and binds to the ARE, leading to the upregulated expression of a suite of protective genes. researchgate.netmdpi.com These genes encode for phase II detoxifying enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which is involved in the synthesis of the primary intracellular antioxidant, glutathione (B108866) (GSH). researchgate.netmdpi.com By enhancing the endogenous antioxidant defense system, chalcones help mitigate the damage caused by oxidative stress. mdpi.com

Furthermore, chalcones can modulate the activity of enzymes involved in the production and detoxification of ROS/RNS. nih.gov Studies on various chalcone derivatives have shown they can influence enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), NADPH oxidase, and inducible nitric oxide synthase (iNOS). nih.gov The α,β-unsaturated ketone functionality present in the chalcone scaffold is considered a crucial feature for this biological activity. researchgate.net The specific antioxidant potency and mechanism can be significantly influenced by the nature and position of substituents on the aryl rings of the chalcone structure. nih.gov

Table 1: Summary of Molecular Mechanisms of Antioxidant Effects of Chalcones

| Mechanism Category | Specific Action | Key Molecular Players |

|---|---|---|

| Direct Antioxidant Activity | Free Radical Scavenging | Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS) |

| Indirect Antioxidant Activity | Activation of Signaling Pathways | Nrf2/ARE Pathway, HO-1, GCLC |

| Indirect Antioxidant Activity | Modulation of Enzyme Activity | SOD, CAT, NADPH Oxidase, iNOS |

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets. kau.edu.sa Quinoxaline-derived chalcones have shown encouraging activity against M. tuberculosis, and research has begun to identify their potential cellular targets. nih.govnih.gov

One of the primary targets for many antitubercular drugs is the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The enzyme enoyl-acyl carrier protein reductase, known as InhA, is a key player in this pathway. Molecular docking studies have suggested that some quinoxaline derivatives may act by targeting InhA, forming hydrogen bonds and pi-pi interactions within the enzyme's active site. nih.gov

However, other evidence suggests that quinoxaline chalcones may act through different pathways, circumventing common resistance mechanisms. nih.gov For instance, the lead compound N9, a quinoxaline-derived chalcone, demonstrated potent antitubercular effects that did not appear to involve the inhibition of mycolic acid synthesis. nih.gov This is significant because resistance to the frontline drug isoniazid (B1672263) often arises from mutations in the katG gene (which activates isoniazid) or the inhA gene. nih.gov A compound acting on a different target could therefore be effective against isoniazid-resistant strains. nih.gov

Another potential target identified for chalcones is the protein tyrosine phosphatase PtpA, which is secreted by M. tuberculosis into infected host macrophages. kau.edu.sa PtpA dephosphorylates host proteins, such as VPS33B, to inhibit the fusion of the phagosome with the lysosome, a critical step in the pathogen's survival mechanism. kau.edu.sa Synthetic chalcones have been identified as effective inhibitors of recombinant purified PtpA, suggesting this is a viable target for this class of compounds. kau.edu.sa

Other studies on related quinoxaline structures have pointed to additional potential targets. For example, in silico studies of quinoxaline 1,4-dioxides have indicated that they may bind to mycobacterial DNA gyrase at the same site as the known inhibitor novobiocin. researchgate.net The investigation into these and other novel targets is crucial for developing new generations of antitubercular drugs based on the quinoxaline chalcone scaffold.

Table 2: In Vitro Antitubercular Activity of Selected Quinoxaline-Derived Chalcones Against M. tuberculosis H37Rv

| Compound ID | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| N5 | 12.5 |

| N9 | 3.13 |

| N10 | 12.5 |

| N15 | 6.25 |

| N16 | 12.5 |

| N23 | 5.0 |

| Compound 20 | 3.13 |

| Compound 19 | 12.5 |

| Compound 21 | 12.5 |

Source: Data compiled from multiple studies. nih.govnih.gov

Table 3: Potential Molecular Targets of Quinoxaline Chalcones in M. tuberculosis

| Potential Target | Function | Evidence |

|---|---|---|

| InhA | Enoyl-acyl carrier protein reductase; mycolic acid synthesis | Molecular docking studies nih.gov |

| PtpA | Protein tyrosine phosphatase; host-pathogen interaction | In vitro inhibition by synthetic chalcones kau.edu.sa |

| DNA Gyrase | DNA replication and repair | In silico studies of related quinoxaline compounds researchgate.net |

Emerging Research Directions and Future Perspectives for Quinoxaline Chalcone Chemistry

Design of Multi-Targeted Ligands Based on the Quinoxaline (B1680401) Chalcone (B49325) Scaffold

The quinoxaline chalcone scaffold is increasingly recognized as a valuable framework for the design of multi-targeted ligands, a strategic approach in modern drug discovery aimed at enhancing therapeutic efficacy and overcoming drug resistance. By combining the structural features of both quinoxalines and chalcones, researchers can create hybrid molecules capable of interacting with multiple biological targets simultaneously. nih.gov

One of the primary areas of focus for these multi-targeted ligands is cancer therapy. For instance, certain quinoxaline-chalcone conjugates have been engineered to act as dual inhibitors of key proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and tubulin. nih.gov The quinoxaline ring often plays a critical role in the inhibition of EGFR, while the chalcone component is essential for disrupting tubulin polymerization. nih.gov This dual-action mechanism can lead to a more potent antitumor effect than single-target agents.

The design strategy often involves the strategic placement of various substituents on both the quinoxaline and phenyl rings to optimize interactions with the respective binding sites of the target proteins. The inherent structural flexibility of the chalcone linker allows for the spatial orientation of the two pharmacophores to be fine-tuned for optimal binding.

Table 1: Examples of Multi-Targeted Quinoxaline Chalcone Derivatives and Their Activities

| Compound Type | Target 1 | Target 2 | Therapeutic Area |

|---|---|---|---|

| Triazoloquinoxaline-chalcone hybrids | EGFR Kinase | Tubulin Polymerization | Anticancer |

| Quinoxaline-chalcone conjugates | PI3Kγ | AKT/ERK Pathway | Anticancer (Glioma) |

This table is illustrative and based on findings for the broader class of quinoxaline chalcones.

Strategies for Enhancing Compound Selectivity and Efficacy

To improve the therapeutic potential of quinoxaline chalcones like Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one, significant research efforts are directed towards enhancing their selectivity and efficacy. A primary strategy involves detailed structure-activity relationship (SAR) studies, where systematic modifications of the molecular structure are correlated with changes in biological activity.

Key strategies include:

Substitution Pattern Modification: The type and position of substituents on the phenyl rings (referred to as A and B rings in chalcone nomenclature) have a profound impact on activity. For example, the presence of methoxy (B1213986) groups on one of the phenyl rings has been shown to be critical for the inhibitory potency of some quinoxaline chalcones against breast cancer resistance protein (BCRP/ABCG2). nih.gov The number and location of these groups can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for a particular target. nih.gov

Molecular Hybridization: Fusing the quinoxaline chalcone scaffold with other pharmacologically active moieties is another effective approach. This can lead to synergistic effects and the development of compounds with novel mechanisms of action. rsc.org For example, creating hybrids with molecules known to inhibit specific enzymes can direct the chalcone's activity towards a desired pathway.

Conformational Restriction: Modifying the flexible α,β-unsaturated carbonyl linker can lock the molecule into a more bioactive conformation. This can enhance binding to the target protein and reduce off-target effects, thereby improving selectivity.

These strategies are often guided by computational modeling to predict the effects of structural changes before undertaking synthetic work, thus streamlining the drug discovery process.

Exploration of Novel Biological Targets and Therapeutic Applications

While much of the research on quinoxaline chalcones has centered on their anticancer properties, scientists are actively exploring new biological targets and therapeutic applications for this versatile class of compounds. acs.orgnih.gov This expansion into new areas holds the promise of addressing a wider range of diseases.

Novel areas of investigation include:

Neurodegenerative Diseases: Some quinoxaline derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. researchgate.net This suggests that quinoxaline chalcones could be designed to target key components of neurodegenerative pathways.

Infectious Diseases: The quinoxaline nucleus is a well-established pharmacophore in antimicrobial drug discovery. Researchers are exploring the potential of quinoxaline chalcones as novel antibacterial, antifungal, and antimalarial agents. nih.govresearchgate.net For instance, some derivatives have been synthesized and evaluated for their ability to inhibit enoyl-acyl carrier protein (ACP) reductase, a crucial enzyme in bacterial fatty acid synthesis. researchgate.net

Anti-inflammatory Activity: Chalcones, in general, are known to possess anti-inflammatory properties. The incorporation of a quinoxaline moiety could lead to the development of new and potent anti-inflammatory agents with unique mechanisms of action.

The broad spectrum of biological activities associated with quinoxaline chalcones underscores their potential as a privileged scaffold for the development of new therapeutics for a variety of diseases.

Application of Advanced Computational Methods in Quinoxaline Chalcone Drug Discovery

Advanced computational methods are playing an increasingly vital role in accelerating the discovery and development of new drugs based on the quinoxaline chalcone scaffold. These in silico techniques provide valuable insights into the molecular interactions between the compounds and their biological targets, helping to guide the design of more potent and selective molecules. researchgate.net

Key computational approaches include:

Molecular Docking: This technique is used to predict the preferred binding orientation of a quinoxaline chalcone within the active site of a target protein. researchgate.net By visualizing these interactions, researchers can understand the key structural features required for binding and identify opportunities for optimization. For example, docking studies have been used to elucidate the binding modes of quinoxaline chalcones with targets like EGFR and tubulin. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of novel, unsynthesized quinoxaline chalcone derivatives, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This information can then be used to search virtual libraries for new compounds with the desired activity or to guide the design of new molecules.

ADME/Tox Prediction: Computational tools can also be used to predict the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of new quinoxaline chalcone derivatives. researchgate.net This helps to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures.

The integration of these computational methods into the drug discovery workflow allows for a more rational and efficient approach to the development of new quinoxaline chalcone-based therapeutics.

Development of Sustainable Synthesis Protocols for Quinoxaline Chalcones

In line with the growing emphasis on green chemistry, researchers are developing more sustainable and environmentally friendly methods for the synthesis of quinoxaline chalcones. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency compared to traditional synthetic methods.

Promising sustainable synthesis strategies include:

Organocatalysis: The use of small organic molecules as catalysts, such as pyrrolidine, offers an alternative to traditional metal-based catalysts. iau.ir Organocatalysts are often less toxic and more stable than their metal counterparts.

Ultrasonic Mediation: The use of ultrasound irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times and under milder conditions. iau.ir This can reduce energy consumption and the need for harsh solvents.

Solvent-Free or Green Solvent Reactions: Conducting reactions in the absence of a solvent or in environmentally benign solvents, such as water or ethanol, can dramatically reduce the environmental impact of the synthesis.

One-Pot Reactions: Designing synthetic routes where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. iau.ir

The development of these sustainable protocols not only makes the synthesis of quinoxaline chalcones more environmentally responsible but can also lead to more cost-effective and scalable production methods.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyrrolidine |

| Doxorubicin |

| Ciprofloxacin |

Q & A

Q. What are the established synthetic routes for Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one, and how is its structural purity validated?

Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation, where an aromatic ketone reacts with a quinoxaline aldehyde derivative under basic conditions. Post-synthesis validation involves:

- IR spectroscopy : Confirmation of α,β-unsaturated ketone (C=O stretch ~1650–1700 cm⁻¹) and quinoxaline ring vibrations .

- 1H-NMR : Identification of trans-configuration (J ≈ 15–16 Hz for olefinic protons) and aromatic proton environments .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight .

- Single-crystal XRD : Definitive structural assignment, including bond lengths and angles (e.g., C=O bond ~1.22 Å, C=C bond ~1.33 Å) .

Q. What crystallographic methods are employed to resolve its molecular configuration?

Methodological Answer:

- X-ray diffraction : Single-crystal data collected at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Space group and unit cell parameters determined using Bruker D8 Venture systems .

- Refinement with SHELXL : Hydrogen atoms placed geometrically, non-H atoms refined anisotropically. R-factor thresholds (e.g., R₁ < 0.05) ensure precision .

- Mercury CSD : Visualization of crystal packing and intermolecular interactions (e.g., π-π stacking between quinoxaline rings) .

Q. What preliminary biological activities are reported for this compound?

Methodological Answer:

- Antifungal screening : Tested against Alternaria alternata via fungal growth assays. Compound N5 [(2E)-1-phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one] showed inhibition at 100 µg/mL, attributed to electron-deficient quinoxaline disrupting fungal membranes .

- Antimicrobial assays : Agar diffusion methods reveal moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to hydrophobic interactions with cell walls .

Advanced Research Questions

Q. How do hydrogen-bonding networks and graph set analysis explain its solid-state stability?

Methodological Answer:

- Graph set analysis (Etter’s formalism): Identifies recurring motifs (e.g., R₂²(8) rings from C-H···O interactions between ketone and quinoxaline moieties) .

- Mercury’s Materials Module : Quantifies packing similarity (e.g., 85% match to analogous chalcones) and void analysis (solvent-accessible volume < 5%) .

- Thermal stability : Correlated with dense π-π stacking (interplanar spacing ~3.5 Å) and absence of labile functional groups .

Q. What computational strategies predict its electronic properties and nonlinear optical (NLO) potential?

Methodological Answer:

- DFT calculations : B3LYP/6-311++G(d,p) basis set optimizes geometry, revealing intramolecular charge transfer (ICT) from phenyl to quinoxaline (HOMO-LUMO gap ~3.2 eV) .

- Hyperpolarizability (β) : Calculated β values (~1.5 × 10⁻³⁰ esu) suggest NLO activity comparable to urea .

- TD-DFT : Predicts UV-Vis absorption maxima (e.g., λₘₐₐ ~350 nm) aligned with experimental data (error < 5 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.